4-Chloro-8-iodo-2,7-dimethylquinazoline

Catalog No.
S8537165
CAS No.
M.F
C10H8ClIN2
M. Wt
318.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-8-iodo-2,7-dimethylquinazoline

Product Name

4-Chloro-8-iodo-2,7-dimethylquinazoline

IUPAC Name

4-chloro-8-iodo-2,7-dimethylquinazoline

Molecular Formula

C10H8ClIN2

Molecular Weight

318.54 g/mol

InChI

InChI=1S/C10H8ClIN2/c1-5-3-4-7-9(8(5)12)13-6(2)14-10(7)11/h3-4H,1-2H3

InChI Key

VTULMBXBHFXHRF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=NC(=N2)C)Cl)I

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC(=N2)C)Cl)I

4-Chloro-8-iodo-2,7-dimethylquinazoline is a heterocyclic compound belonging to the quinazoline family. Its chemical formula is C10H8ClIN2C_{10}H_{8}ClIN_{2}, which consists of a quinazoline core substituted with chlorine at the 4-position and iodine at the 8-position, along with methyl groups at the 2 and 7 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 4-Chloro-8-iodo-2,7-dimethylquinazoline can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The chlorine and iodine atoms can undergo nucleophilic substitution reactions, where they can be replaced by nucleophiles in a reaction mechanism that typically involves the formation of an intermediate.
  • Electrophilic Aromatic Substitution: The methyl groups on the quinazoline ring can direct electrophiles to specific positions on the aromatic system, allowing for further functionalization of the compound.
  • Reduction Reactions: The compound may also participate in reduction reactions, particularly involving the quinazoline nitrogen atoms, potentially leading to various derivatives.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization reactions to form more complex structures.

4-Chloro-8-iodo-2,7-dimethylquinazoline has been studied for its biological properties, particularly in relation to its potential as an anticancer agent. Compounds in the quinazoline class have shown activity against various cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival. Additionally, some studies suggest that derivatives of this compound may exhibit antibacterial and antifungal activities.

The synthesis of 4-Chloro-8-iodo-2,7-dimethylquinazoline can be achieved through several methods:

  • Halogenation: Starting from 2,7-dimethylquinazoline, halogenation reactions can introduce chlorine and iodine at the desired positions. This typically involves using reagents such as iodine monochloride or other halogenating agents under controlled conditions.
  • Nitration and Reduction: Another synthetic route involves nitrating the quinazoline followed by reduction to yield the desired halogenated derivative.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups without affecting others.

The applications of 4-Chloro-8-iodo-2,7-dimethylquinazoline are primarily in medicinal chemistry:

  • Pharmaceutical Development: Due to its potential biological activities, this compound may serve as a lead structure for developing new drugs targeting cancer or infectious diseases.
  • Research Tool: It can be used in biological research to study enzyme inhibition or cellular signaling pathways related to quinazoline derivatives.
  • Chemical Probes: The compound may act as a chemical probe in various biochemical assays to elucidate mechanisms of action of similar compounds.

Interaction studies involving 4-Chloro-8-iodo-2,7-dimethylquinazoline focus on its binding affinity with various biological targets:

  • Kinase Inhibition: Studies have indicated that this compound may inhibit specific kinases involved in cancer pathways, which could lead to reduced tumor growth.
  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and pharmacodynamics.
  • Synergistic Effects: Research may explore how this compound interacts with other therapeutic agents to enhance efficacy or reduce side effects.

Several compounds share structural similarities with 4-Chloro-8-iodo-2,7-dimethylquinazoline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-ChloroquinazolineChlorine at position 4Simplified structure without iodine
2-MethylquinazolineMethyl group at position 2Lacks halogen substitutions
6-IodoquinazolineIodine at position 6Different halogen placement
8-MethoxyquinazolineMethoxy group at position 8Functional group alters reactivity

4-Chloro-8-iodo-2,7-dimethylquinazoline is unique due to its specific combination of halogen substitutions and methyl groups that influence both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

317.94207 g/mol

Monoisotopic Mass

317.94207 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

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